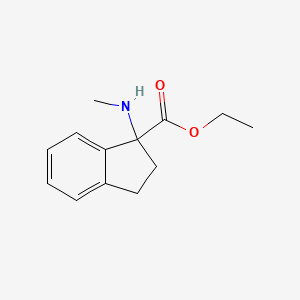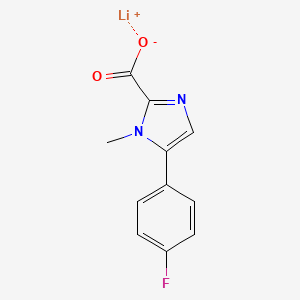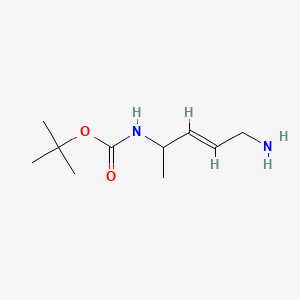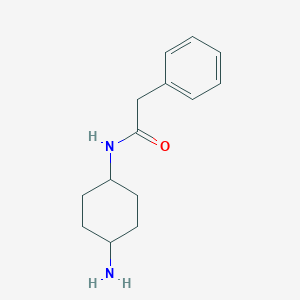![molecular formula C8H16ClNO B13475428 (1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)
(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4R)-6-azaspiro[3.5]nonan-1-ol hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
The synthesis of rac-(1R,4R)-6-azaspiro[3.5]nonan-1-ol hydrochloride involves several steps, including the formation of the spirocyclic structure and the introduction of the hydroxyl group. The synthetic route typically involves the use of starting materials such as cyclohexanone and amines, followed by cyclization reactions to form the spirocyclic core. The final step involves the introduction of the hydrochloride group to form the salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
rac-(1R,4R)-6-azaspiro[3.5]nonan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,4R)-6-azaspiro[3.5]nonan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,4R)-6-azaspiro[3.5]nonan-1-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure can interact with various enzymes and receptors, leading to modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
rac-(1R,4R)-6-azaspiro[3.5]nonan-1-ol hydrochloride can be compared with other similar compounds, such as:
- rac-(1R,3S)-3-methoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
- rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride
- rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol These compounds share a similar spirocyclic structure but differ in the substituents attached to the ring system. The unique combination of substituents in rac-(1R,4R)-6-azaspiro[3.5]nonan-1-ol hydrochloride contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3R,4R)-6-azaspiro[3.5]nonan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-2-4-8(7)3-1-5-9-6-8;/h7,9-10H,1-6H2;1H/t7-,8-;/m1./s1 |
InChI Key |
DYVLYXMDHXLGQT-SCLLHFNJSA-N |
Isomeric SMILES |
C1C[C@@]2(CC[C@H]2O)CNC1.Cl |
Canonical SMILES |
C1CC2(CCC2O)CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


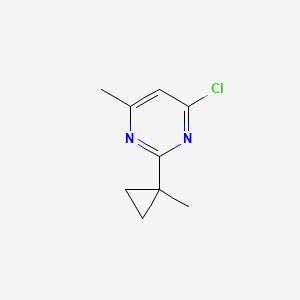

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)
![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)
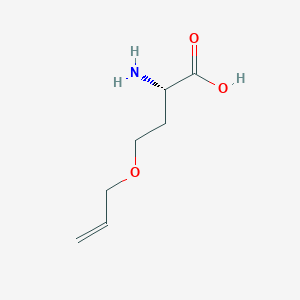
![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)
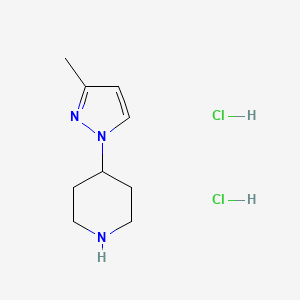
![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)


